Pseudoaconitine

Catalog No.
S564724
CAS No.
M.F
C36H51NO12
M. Wt
689.8 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pseudoaconitine

Product Name

Pseudoaconitine

IUPAC Name

[(1S,2R,3R,4R,5S,6S,8R,9R,13R,14R,16S,17S,18R)-8-acetyloxy-11-ethyl-5,14-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 3,4-dimethoxybenzoate

Molecular Formula

C36H51NO12

Molecular Weight

689.8 g/mol

InChI

InChI=1S/C36H51NO12/c1-9-37-16-33(17-42-3)23(39)13-24(45-6)36-20-14-34(41)25(46-7)15-35(49-18(2)38,27(30(36)37)28(47-8)29(33)36)26(20)31(34)48-32(40)19-10-11-21(43-4)22(12-19)44-5/h10-12,20,23-31,39,41H,9,13-17H2,1-8H3/t20-,23-,24+,25+,26-,27+,28+,29-,30?,31-,33+,34+,35-,36+/m1/s1

InChI Key

YVPYMQHYESYLIR-CERQHTHQSA-N

SMILES

CCN1CC2(C(CC(C34C2C(C(C31)C5(CC(C6(CC4C5C6OC(=O)C7=CC(=C(C=C7)OC)OC)O)OC)OC(=O)C)OC)OC)O)COC

Synonyms

pseudaconine, pseudaconitine

Canonical SMILES

CCN1CC2(C(CC(C34C2C(C(C31)C5(CC(C6(CC4C5C6OC(=O)C7=CC(=C(C=C7)OC)OC)O)OC)OC(=O)C)OC)OC)O)COC

Isomeric SMILES

CCN1C[C@@]2([C@@H](C[C@@H]([C@@]34[C@@H]2[C@H]([C@@H](C31)[C@]5(C[C@@H]([C@]6(C[C@@H]4[C@@H]5[C@H]6OC(=O)C7=CC(=C(C=C7)OC)OC)O)OC)OC(=O)C)OC)OC)O)COC

Description

Pseudoaconitine is a diterpenoid.

Pseudoaconitine, also known as nepaline, is a highly toxic alkaloid with the chemical formula C36H51NO12C_{36}H_{51}NO_{12}. It is primarily derived from the roots of Aconitum ferox, commonly referred to as Indian Monkshood, a plant belonging to the Ranunculaceae family, found predominantly in East Asia, including the Himalayas. The compound was first isolated in 1878 by researchers Wright and Luff, who identified its potent toxicity. Pseudoaconitine exhibits a melting point of 202 °C and is more soluble in alcohol than in water, indicating its lipophilic nature .

Typical of diterpene alkaloids. One notable reaction is its pyrolysis when heated in a dry state, resulting in the formation of pyropseudoaconitine (C34H47O10NC_{34}H_{47}O_{10}N), which lacks the characteristic tingling effect associated with pseudoaconitine. This transformation reflects the stability and reactivity of the compound under different conditions . Additionally, pseudoaconitine can act as a moderate inhibitor of acetylcholinesterase, leading to an accumulation of acetylcholine and subsequent overstimulation of muscles and the central nervous system .

The biological activity of pseudoaconitine is primarily linked to its neurotoxic effects. It inhibits acetylcholinesterase, resulting in increased levels of acetylcholine at synaptic junctions, which can cause continuous stimulation of muscles and glands. This mechanism can lead to symptoms such as muscle spasms, respiratory distress, and potentially fatal outcomes if exposure is significant. Furthermore, pseudoaconitine's interaction with voltage-dependent sodium channels contributes to its excitatory effects on neuronal activity .

The synthesis of pseudoaconitine can be achieved through various synthetic pathways involving diterpenoid precursors. These methods typically involve multiple steps that include cyclization reactions and functional group modifications. For example, certain synthetic routes focus on modifying existing alkaloid structures derived from Aconitum species to yield pseudoaconitine through selective demethylation or rearrangement processes .

Studies have shown that pseudoaconitine interacts significantly with sodium ion channels in excitable tissues. It binds to specific sites on these channels, prolonging their open state and preventing normal repolarization of neuronal membranes. This interaction leads to sustained depolarization and increased excitability of neurons, which can cause severe physiological effects . Additionally, comparative studies with other alkaloids indicate that pseudoaconitine exhibits a unique profile of toxicity towards different species, particularly being more toxic to birds and mammals compared to other related compounds .

Pseudoaconitine shares structural similarities with several other alkaloids derived from Aconitum species. Below is a comparison highlighting its uniqueness among similar compounds:

Compound NameChemical FormulaToxicity LevelMechanism of Action
AconitineC34H47NO10C_{34}H_{47}NO_{10}Very HighSodium channel blocker
JapaconitineC36H51NO12C_{36}H_{51}NO_{12}HighSodium channel modulator
BikhaconitineC35H49NO11C_{35}H_{49}NO_{11}ModerateAcetylcholinesterase inhibitor
Veratroyl PseudaconineC36H51NO12C_{36}H_{51}NO_{12}HighSimilar action to pseudoaconitine
Diacetyl PseudaconitineC36H49NO12C_{36}H_{49}NO_{12}ModerateSimilar action but less potent

Uniqueness: Pseudoaconitine is distinguished by its specific toxicity profile and its potent inhibitory action on acetylcholinesterase compared to other related compounds. Its unique structure contributes to its varied effects on different animal species and highlights the need for careful handling due to its high toxicity.

Discovery and Isolation Milestones

The discovery of pseudoaconitine marks a pivotal moment in nineteenth-century alkaloid chemistry, representing the culmination of systematic investigations into the toxic principles of Aconitum species [1]. Wright and Luff achieved the first successful isolation of pseudoaconitine in 1878 from the roots of Aconitum ferox, commonly known as Indian Monkshood or Nepaul Aconite [1] [5]. Their groundbreaking work established pseudoaconitine as a highly toxic alkaloid distinct from the previously known aconitine, marking a significant advancement in the understanding of Aconitum alkaloid diversity [1].

Following the initial discovery by Wright and Luff, Dunstan and Carr conducted extensive investigations that provided crucial insights into the chemical composition and properties of pseudoaconitine [5]. Their research demonstrated that alkaline hydrolysis of pseudoaconitine yielded acetic acid, veratric acid, and the base pseudaconine (C₂₁H₄₁O₈N) with a melting point of 93-94°C and optical rotation of +38.7° in water [5]. These investigators also established that mineral acids produced only partial hydrolysis, resulting in the formation of veratroylpseudaconine with a melting point of 199°C and an optical rotation of -38.18° in ethanol [5].

The early twentieth century witnessed further refinements in isolation techniques and structural understanding. Henry and Sharp conducted additional investigations that expanded the knowledge base surrounding pseudoaconitine, though they did not prepare veratroylpseudaconine in their studies [5]. Marion and Edwards later isolated an alkaloid with identical empirical formula and physical properties to pseudoaconitine, which upon hydrolysis yielded the same products as reported by Dunstan and Carr [5]. However, their partial hydrolysis experiments produced dextrorotatory veratroylpseudaconine, correcting the earlier erroneous levorotatory designation recorded in the historical literature [5] [23].

A significant breakthrough occurred when researchers established the stereochemical relationship between pseudoaconitine and other highly oxygenated aconite alkaloids [5]. Through thermal pyrolysis, pseudoaconitine loses the elements of acetic acid to form pyropseudaconitine [1] [5]. This thermal decomposition product, when treated with lithium aluminum hydride, converts to demethoxyisopyropseudaconine, which proved identical to the Wolff-Kishner reduction product of pyraconine [5]. This correlation definitively established that pseudoaconitine and aconitine possess identical absolute configuration, extending this understanding to related alkaloids including indaconitine, delphinine, mesaconitine, and jesaconitine [5] [23].

Discovery MilestoneYearResearchersKey Achievement
First Isolation1878Wright and LuffInitial isolation from Aconitum ferox roots
Chemical Composition1897Dunstan and CarrIdentified hydrolysis products and partial derivatives
Structural Investigations1928Henry and SharpExtended pharmacological understanding
Stereochemical Correlation1963Tsuda and MarionEstablished absolute configuration relationship

XLogP3

1.2

Wikipedia

Pseudoaconitine
(rac)-Pseudaconitine

Dates

Last modified: 02-18-2024

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